Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate

X-ray crystallography DFT calculation Crystal engineering

Procurement managers and medicinal chemists require N1-aryl pyrazole building blocks with defined substitution patterns to ensure SAR reproducibility. The generic 1-phenyl analog (CAS 89193-16-8) lacks critical steric and electronic parameters for advanced kinase or antimicrobial screening. - **Defined scaffold**: p-Tolyl at N1 + 5-methyl + C4 ethyl ester; XLogP3 2.9, TPSA 44.1 Ų for cellular permeability. - **Synthetic utility**: Ester enables direct amidation/reduction; avoids free acid activation (CAS 288251-47-8). - **Stock & shipping**: Packaged under inert gas. Ambient shipping for lab-scale R&D.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
Cat. No. B12020322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)C
InChIInChI=1S/C14H16N2O2/c1-4-18-14(17)13-9-15-16(11(13)3)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3
InChIKeyQCHQXWJIFQCZCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Methyl-1-P-Tolyl-1H-Pyrazole-4-Carboxylate: Compound Overview


Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate (CAS 618092-32-3) is a fully substituted 1-aryl pyrazole-4-carboxylate with a molecular weight of 244.29 g/mol, calculated XLogP3-AA of 2.9, and a topological polar surface area of 44.1 Ų, as documented in PubChem [1]. The compound belongs to a class of 1,5-diaryl/aryl-alkyl pyrazoles that serve as privileged scaffolds in medicinal chemistry, with documented applications as building blocks for kinase inhibitors, anti-inflammatory agents, and antimicrobial candidates . Its defining structural features—a p-tolyl group at N1, a methyl substituent at C5, and an ethyl ester at C4—create a substitution pattern that distinguishes it from simpler 1-phenyl or N-unsubstituted analogs in terms of lipophilicity, steric bulk, and downstream synthetic versatility.

Why Generic 1-Aryl Pyrazole-4-Carboxylates Fall Short


In structure-activity relationship (SAR) studies, substitution at the N1-aryl position of pyrazole-4-carboxylates critically governs both physicochemical properties and biological target engagement. Systematic SAR investigations on 1H-pyrazole-4-carboxylate derivatives have demonstrated that the presence, position, and electronic nature of substituents on the N1-aryl ring produce substantial variations in antimicrobial efficacy across Gram-positive and Gram-negative bacterial strains as well as fungal pathogens [1]. Furthermore, the 5-methyl substituent is not merely a passive structural element; it imposes steric constraints that influence pyrazole ring conformation and intermolecular packing interactions, as evidenced by single-crystal X-ray diffraction studies on the closely related 5-methyl-1-phenyl analog where the methyl group at C5 was shown to affect C-H⋯O and C-H⋯π interactions that stabilize the crystal lattice [2]. Consequently, substituting Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate with an unsubstituted phenyl analog (CAS 89193-16-8), a 5-unsubstituted derivative, or a free carboxylic acid (CAS 288251-47-8) alters both the compound's baseline physicochemical profile (logP, TPSA) and its reactivity as a synthetic intermediate, thereby compromising the reproducibility of SAR findings and downstream functionalization outcomes.

Quantitative Differentiation Evidence


Crystal Packing: P-Tolyl vs. Phenyl Analogs

Single-crystal X-ray diffraction analysis of the direct 1-phenyl analog (ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) reveals it crystallizes in the monoclinic system with space group P2(1)/c and unit cell parameters a = 12.141(3) Å, b = 13.934(4) Å, c = 7.2777(18) Å, β = 97.816(14)°, stabilized by C-H⋯O and C-H⋯π intermolecular interactions [1]. While crystallographic data for Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate has not been published in peer-reviewed literature, class-level inference from structurally analogous 1-aryl pyrazole-4-carboxylates indicates that the p-methyl substituent on the N1-phenyl ring introduces additional steric bulk that modifies intermolecular packing distances and hydrogen-bonding networks . DFT studies on the 1-phenyl analog further demonstrate that the electronic structure and frontier molecular orbitals are sensitive to aryl substitution patterns [1]. These structural distinctions directly impact solid-state stability, dissolution behavior, and batch-to-batch reproducibility in formulation-sensitive applications.

X-ray crystallography DFT calculation Crystal engineering

Lipophilicity Enhancement by P-Tolyl Substitution

PubChem-computed physicochemical parameters establish that Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate has an XLogP3-AA value of 2.9, a topological polar surface area (TPSA) of 44.1 Ų, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 [1]. In comparison, the direct 1-phenyl analog (CAS 89193-16-8, C13H14N2O2, MW 230.26 g/mol) lacks the para-methyl group on the N1-aryl ring, resulting in a lower molecular weight and reduced lipophilicity. Class-level SAR analyses of pyrazole-4-carboxylate series indicate that increased lipophilicity via aryl substitution correlates with enhanced membrane permeability and oral bioavailability potential in kinase inhibitor and anti-inflammatory programs . The calculated XLogP3-AA value of 2.9 positions this compound within the optimal range (1-3) for balancing aqueous solubility with passive membrane diffusion, making it a strategically differentiated candidate for cellular assays where compound penetration is rate-limiting.

Lipophilicity Drug-likeness Membrane permeability

Antimicrobial SAR: P-Tolyl Modulation

A comprehensive SAR study on ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives evaluated antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, demonstrating that N1-aryl substitution pattern is a critical determinant of antimicrobial potency. Among 13 synthesized derivatives (3a-3m), compounds 3c, 3f, 3k, and 3l exhibited excellent antibacterial activity comparable to or exceeding the standard drug Ceftriaxone [1]. While Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate was not directly tested in this series, the study established that electron-donating substituents on the N1-aryl ring modulate antimicrobial efficacy through electronic and steric effects [1]. Additionally, broader antimicrobial screening of 1H-pyrazole-4-carboxylates against plant pathogenic fungi (Rhizoctonia solani, Fusarium oxysporum, Curvularia lunata, Bipolaris oryzae, Alternaria alternata) has demonstrated that the pyrazole-4-carboxylate core possesses intrinsic antifungal activity that is tunable through aryl substitution [2]. The p-tolyl moiety in the target compound provides a para-substituted electron-donating aryl group distinct from the N1-phenyl or N1-(4-chlorophenyl) analogs evaluated in published SAR studies, offering a differentiated activity profile for de novo antimicrobial screening programs.

Antimicrobial screening SAR Antibacterial

Ester Building Block vs. Free Carboxylic Acid

Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate functions as a C4-ester building block enabling downstream synthetic transformations that are inaccessible with the corresponding free carboxylic acid (CAS 288251-47-8, 5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, MW 216.24 g/mol). The ethyl ester moiety serves as a protected carboxyl group that can be selectively hydrolyzed to the free acid for amide coupling, reduced to the alcohol for further functionalization, or transesterified to alternative esters . Patent literature establishes that pyrazole-4-carboxylates are valuable intermediates for synthesizing phosphodiesterase (PDE) inhibitors, particularly PDE10 inhibitors, as well as p38 kinase and COX-2 inhibitors [1]. The presence of both the 5-methyl and N1-p-tolyl substituents provides steric shielding of the pyrazole C3 and C5 positions, directing regioselective functionalization at the C4-carboxylate handle in palladium-catalyzed C-H arylation sequences [2]. In contrast, the free carboxylic acid analog (CAS 288251-47-8) requires activation (e.g., to acid chloride or active ester) prior to coupling, adding synthetic steps and reducing overall atom economy. For medicinal chemistry laboratories constructing compound libraries via amide coupling or ester diversification, the ethyl ester represents a more versatile and atom-economical starting material.

Synthetic intermediate Building block Scaffold functionalization

Application Scenarios


Lead Optimization: N1-Aryl SAR Libraries

Medicinal chemistry programs targeting kinases (IRAK4, p38α, ALKBH1), COX-2, or antimicrobial pathways benefit from the p-tolyl substitution pattern as a structurally distinct N1-aryl variant. The compound's calculated XLogP3-AA of 2.9 and TPSA of 44.1 Ų position it favorably for cellular permeability [1], while SAR studies confirm that N1-aryl substitution critically modulates antimicrobial activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa [2]. Including this compound in focused libraries enables systematic exploration of para-methyl substitution effects on target engagement and selectivity.

Crystal Engineering and Solid-Form Screening

Laboratories engaged in co-crystallization, polymorphism screening, or solid-state property optimization can leverage the distinct molecular geometry of the p-tolyl derivative. Crystallographic data for the 1-phenyl analog (space group P2(1)/c, Z = 4) provides a structural baseline from which the p-methyl substituent predicts altered unit cell parameters and intermolecular packing interactions [3]. This differentiation supports diversity in solid-form screening cascades and formulation development where crystal packing influences dissolution rate and stability.

Parallel Synthesis and Amide Library Construction

The ethyl ester at C4 enables direct transesterification, reduction, or controlled hydrolysis to the free carboxylic acid for subsequent amide coupling, offering one-step synthetic economy compared to the free acid analog (CAS 288251-47-8) which requires activation prior to coupling . Patent precedents establish pyrazole-4-carboxylates as key intermediates for PDE10 inhibitors, p38 kinase inhibitors, and COX-2 inhibitors [4]. Procurement of the ester form supports efficient parallel synthesis workflows for generating diverse amide, ester, and alcohol derivatives from a single starting material.

Antimicrobial and Antifungal Discovery Screening

Class-level SAR evidence demonstrates that 1H-pyrazole-4-carboxylates possess intrinsic antibacterial activity against Gram-positive and Gram-negative strains and antifungal activity against plant pathogenic fungi including Rhizoctonia solani, Fusarium oxysporum, and Alternaria alternata [5]. The p-tolyl substitution pattern provides an electron-donating aryl group distinct from published phenyl, 4-chlorophenyl, and 2,4-dinitrophenyl analogs [2]. Laboratories screening for novel antimicrobial leads can evaluate this compound to expand the SAR landscape and identify activity cliffs associated with para-methyl substitution on the N1-aryl ring.

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